2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyrazolo[3,4-d]pyrimidine ring might undergo reactions typical of aromatic compounds, while the thioether and acetamide groups could be involved in various nucleophilic or electrophilic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through various experimental techniques .Scientific Research Applications
Antitumor Activity
Various derivatives of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide have been synthesized and their antitumor activities explored. For instance, some derivatives were found to exhibit mild to moderate activity against the human breast adenocarcinoma cell line MCF7, indicating potential use in cancer therapy (El-Morsy et al., 2017). Another study synthesized a series of pyrazolo[3,4-d]pyrimidines and tested their antitumor activity on 60 different cell lines, with certain compounds demonstrating potent antitumor activity (Kandeel et al., 2012).
Antimicrobial Activity
The antimicrobial potential of compounds related to this compound has also been explored. For instance, certain pyrazolo[4,3-d]-pyrimidine derivatives showed good to excellent antimicrobial activity, hinting at their potential as chemotherapeutic agents (Hafez et al., 2016). Additionally, some new heterocycles incorporating antipyrine moiety have been synthesized and evaluated as antimicrobial agents (Bondock et al., 2008).
Agricultural Applications
In the agricultural sector, certain derivatives of this compound have shown potential as herbicides and insecticides. For example, certain pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrated significant herbicidal activities against crops like Brassica napus and Echinochloa crusgalli at specific dosages (Luo et al., 2017). Additionally, some novel heterocycles were synthesized and exhibited insecticidal activities against pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-2-29-18-6-4-3-5-17(18)26-19(28)12-30-21-16-11-25-27(20(16)23-13-24-21)15-9-7-14(22)8-10-15/h3-11,13H,2,12H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJONMKYOLRQAFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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